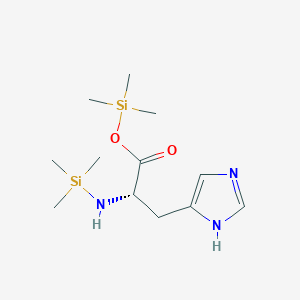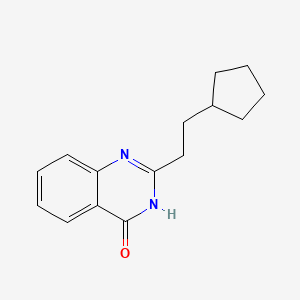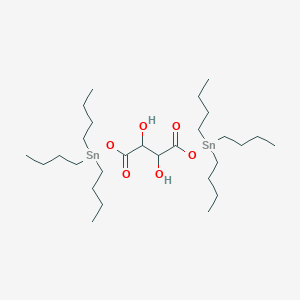
Acetic acid, trifluoro-, 4-chlorophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, trifluoro-, 4-chlorophenyl ester is a chemical compound with the molecular formula C8H4ClF3O2. It is an ester derived from trifluoroacetic acid and 4-chlorophenol. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trifluoro-, 4-chlorophenyl ester typically involves the esterification of trifluoroacetic acid with 4-chlorophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is conducted in large reactors. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, trifluoro-, 4-chlorophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to trifluoroacetic acid and 4-chlorophenol in the presence of water and an acid or base catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane)
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether)
Major Products Formed
Hydrolysis: Trifluoroacetic acid and 4-chlorophenol
Substitution: Various substituted products depending on the nucleophile used
Reduction: 4-chlorophenyl alcohol
Wissenschaftliche Forschungsanwendungen
Acetic acid, trifluoro-, 4-chlorophenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other esters and derivatives.
Biology: Employed in biochemical studies to investigate enzyme-catalyzed ester hydrolysis.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of acetic acid, trifluoro-, 4-chlorophenyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of trifluoroacetic acid and 4-chlorophenol. In substitution reactions, the ester group is replaced by other nucleophiles through a similar nucleophilic attack mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, 4-chlorophenyl ester: Similar structure but lacks the trifluoromethyl group.
Trifluoroacetic acid, 4-nitrophenyl ester: Contains a nitro group instead of a chloro group.
Trifluoroacetic acid, ethyl ester: An ester of trifluoroacetic acid with ethanol instead of 4-chlorophenol.
Uniqueness
Acetic acid, trifluoro-, 4-chlorophenyl ester is unique due to the presence of both the trifluoromethyl group and the 4-chlorophenyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
658-74-2 |
|---|---|
Molekularformel |
C8H4ClF3O2 |
Molekulargewicht |
224.56 g/mol |
IUPAC-Name |
(4-chlorophenyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H4ClF3O2/c9-5-1-3-6(4-2-5)14-7(13)8(10,11)12/h1-4H |
InChI-Schlüssel |
WKEZNQRZCGFQIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC(=O)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


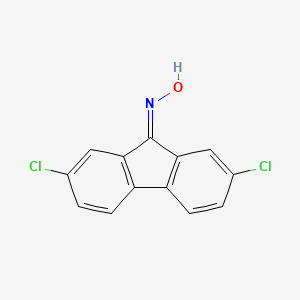

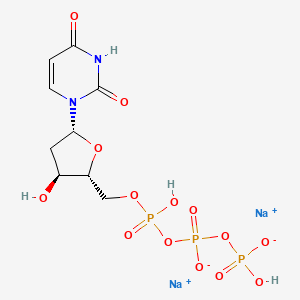
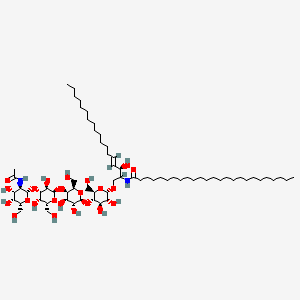
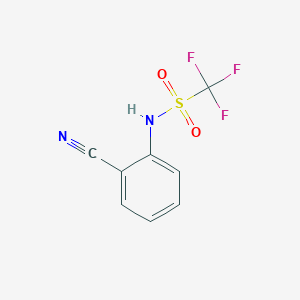
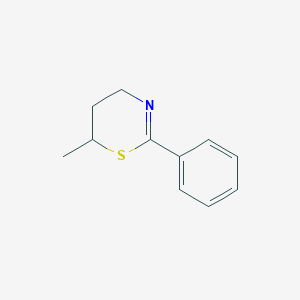
![Hexadecahydroindeno[2,1-a]indene](/img/structure/B13805255.png)

![3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 2,7-dihydro-4-methyl-6-[(4-methylphenyl)amino]-2,7-dioxo-, ethyl ester](/img/structure/B13805267.png)

![1H-Furo[3,2-E]indazole](/img/structure/B13805286.png)
